Anthracene-2,9,10-tricarbonitrile
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Overview
Description
Anthracene-2,9,10-tricarbonitrile is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of three cyano groups (-CN) attached to the 2, 9, and 10 positions of the anthracene core. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anthracene-2,9,10-tricarbonitrile typically involves the introduction of cyano groups to the anthracene core. One common method is the reaction of anthracene with cyanogen bromide (BrCN) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the cyano groups .
Industrial Production Methods: Industrial production of anthracene derivatives often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Anthracene-2,9,10-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: Electrophilic substitution reactions can introduce different substituents to the anthracene core
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed under controlled conditions
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives
Scientific Research Applications
Anthracene-2,9,10-tricarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and sensing applications.
Medicine: Explored for its anticancer properties and ability to interact with biological macromolecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
The mechanism of action of anthracene-2,9,10-tricarbonitrile involves its interaction with molecular targets through its cyano groups and aromatic core. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can generate reactive oxygen species (ROS) upon photoexcitation, leading to oxidative damage in cells. These properties contribute to its potential anticancer activity .
Comparison with Similar Compounds
9,10-Anthracenedicarbonitrile: Similar structure but with two cyano groups at the 9 and 10 positions.
Anthracene-2,9-dicarbonitrile: Contains cyano groups at the 2 and 9 positions.
Anthracene-2,10-dicarbonitrile: Contains cyano groups at the 2 and 10 positions
Uniqueness: Anthracene-2,9,10-tricarbonitrile is unique due to the presence of three cyano groups, which enhance its electron-withdrawing properties and influence its reactivity and photophysical characteristics. This makes it particularly valuable in applications requiring strong electron-accepting capabilities and specific photochemical behaviors .
Properties
CAS No. |
131357-85-2 |
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Molecular Formula |
C17H7N3 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
anthracene-2,9,10-tricarbonitrile |
InChI |
InChI=1S/C17H7N3/c18-8-11-5-6-14-15(7-11)17(10-20)13-4-2-1-3-12(13)16(14)9-19/h1-7H |
InChI Key |
JGWSCBKUFCAADX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2C#N)C#N)C#N |
Origin of Product |
United States |
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